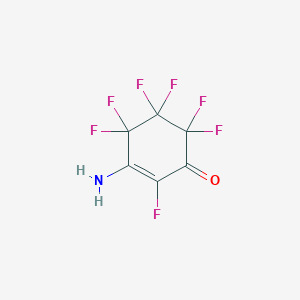
3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one is a fluorinated cyclohexenone derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one typically involves the fluorination of cyclohexenone derivatives followed by amination. One common method involves the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions to introduce the fluorine atoms. The resulting fluorinated cyclohexenone is then subjected to amination using ammonia or amine derivatives under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another highly fluorinated compound with similar properties.
5-Amino-2,4,6-triiodo-N,N’-bis(2,3-dihydroxypropyl)isophthalamide: A compound with multiple halogen atoms, used in different applications.
Uniqueness
3-Amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one is unique due to its specific arrangement of fluorine atoms and the presence of an amino group. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1551-64-0 |
|---|---|
Molecular Formula |
C6H2F7NO |
Molecular Weight |
237.07 g/mol |
IUPAC Name |
3-amino-2,4,4,5,5,6,6-heptafluorocyclohex-2-en-1-one |
InChI |
InChI=1S/C6H2F7NO/c7-1-2(14)4(8,9)6(12,13)5(10,11)3(1)15/h14H2 |
InChI Key |
VKYJUUSPMMVCMY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(C(C(C1=O)(F)F)(F)F)(F)F)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















